molecular formula CBrCl2NO2 B120469 Bromodichloronitromethane CAS No. 918-01-4

Bromodichloronitromethane

Cat. No.: B120469
CAS No.: 918-01-4
M. Wt: 208.82 g/mol
InChI Key: JMZWGJLCNQYBHT-UHFFFAOYSA-N
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Description

Bromodichloronitromethane is a halonitromethane compound with the molecular formula CBrCl₂NO₂. It is a colorless, oily liquid that is slightly soluble in chloroform and methanol .

Preparation Methods

Bromodichloronitromethane can be synthesized through the reaction of chloroform and bromoform with triethyl-benzylammonium chloride and sodium hydroxide The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the desired product is obtained

Chemical Reactions Analysis

Bromodichloronitromethane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The nitro group in this compound can undergo reduction to form amines, while the halogen atoms can be oxidized under specific conditions.

    Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form corresponding acids and halides.

Common reagents used in these reactions include sodium hydroxide for substitution reactions and reducing agents like hydrogen gas or metal hydrides for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bromodichloronitromethane has several scientific research applications:

Comparison with Similar Compounds

Bromodichloronitromethane is similar to other halonitromethanes and trihalomethanes, such as:

What sets this compound apart is its unique combination of bromine, chlorine, and nitro groups, which contribute to its distinct chemical reactivity and biological effects.

Properties

IUPAC Name

bromo-dichloro-nitromethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CBrCl2NO2/c2-1(3,4)5(6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZWGJLCNQYBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([N+](=O)[O-])(Cl)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021509
Record name Bromodichloronitromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918-01-4
Record name Bromodichloronitromethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methane, bromodichloronitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromodichloronitromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What makes Bromodichloronitromethane of concern in drinking water?

A: this compound, along with other trihalonitromethanes, are formed as disinfection byproducts (DBPs) during water treatment with ozonation or chlorine/chloramine when bromide ions and natural organic matter are present. [] These compounds have been identified in finished drinking water. [] Research indicates that this compound exhibits both cytotoxicity and genotoxicity in mammalian cells, raising concerns about potential health risks. []

Q2: How does this compound behave at high temperatures relevant to analytical techniques?

A: this compound, like other trihalonitromethanes, is thermally unstable and decomposes at high temperatures commonly used in gas chromatography (GC) and GC/mass spectrometry (GC/MS). [] This decomposition primarily produces haloforms, such as bromoform, through hydrogen atom abstraction from the solvent by thermally generated trihalomethyl radicals. [] The decomposition within the GC/MS system complicates identification due to mixed spectra generation. []

Q3: How reactive is this compound with free radicals present in water treatment processes?

A: this compound readily reacts with both hydroxyl radicals (*OH) and hydrated electrons (e(aq)-), which are common in water treatment settings. [] The measured rate constants (k) for these reactions are as follows:

  • e(aq)-: (2.68 ± 0.13) x 1010 M-1 s-1 []
  • *OH: (1.02 ± 0.15) x 108 M-1 s-1 []

Q4: How does the toxicity of this compound compare to other halonitromethanes?

A: Studies using Chinese hamster ovary (CHO) cells reveal that this compound exhibits significant cytotoxicity and genotoxicity. [] In chronic cytotoxicity assessments (72-hour exposure), its potency falls between Dibromonitromethane and Bromonitromethane. [] Its ability to induce genomic DNA damage also falls within the higher range of halonitromethanes tested. [] Notably, brominated nitromethanes generally demonstrate higher cytotoxicity and genotoxicity compared to their chlorinated counterparts. []

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